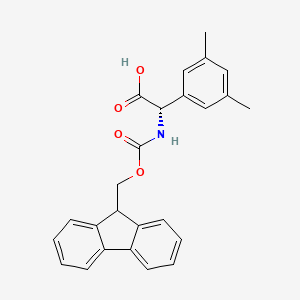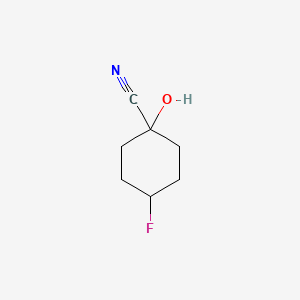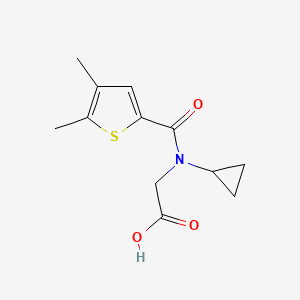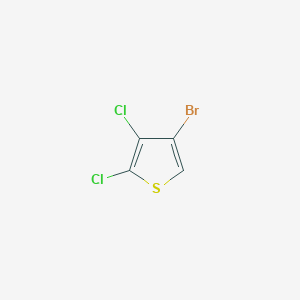
4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 4th position, a methyl group at the 3rd position, and a pyrrolidinyl group attached to the nitrogen atom of the benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzoic acid and pyrrolidine.
Amidation Reaction: The carboxylic acid group of 4-fluoro-3-methylbenzoic acid is converted to an amide by reacting with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for higher yields and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
化学反应分析
Types of Reactions
4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.
科学研究应用
4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-fluoro-3-methyl-α-Pyrrolidinovalerophenone: Shares a similar pyrrolidinyl group but differs in the overall structure and functional groups.
4-fluoro-3-methyl-α-Pyrrolidinopentiophenone: Another related compound with a different carbon chain length and functional groups.
Uniqueness
4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide is unique due to its specific substitution pattern on the benzamide structure, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, methyl group, and pyrrolidinyl group makes it a valuable compound for various research applications.
属性
分子式 |
C12H15FN2O |
|---|---|
分子量 |
222.26 g/mol |
IUPAC 名称 |
4-fluoro-3-methyl-N-pyrrolidin-3-ylbenzamide |
InChI |
InChI=1S/C12H15FN2O/c1-8-6-9(2-3-11(8)13)12(16)15-10-4-5-14-7-10/h2-3,6,10,14H,4-5,7H2,1H3,(H,15,16) |
InChI 键 |
RLELOEKOPJCGDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCNC2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride](/img/structure/B14902511.png)

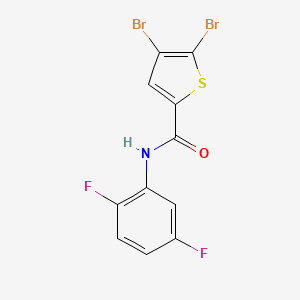
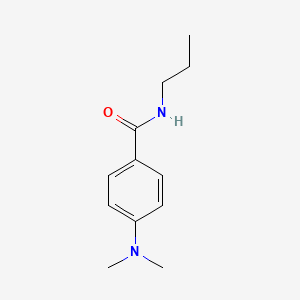
![Dimethyl (2-[4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-2-oxoethyl)phosphonate](/img/structure/B14902535.png)

![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)

![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
